1-Iodo-2-methoxymethoxyethane
Overview
Description
1-Iodo-2-methoxymethoxyethane is an organic compound with the molecular formula C4H9IO2 It is characterized by the presence of an iodine atom attached to a two-carbon chain, which is further connected to a methoxymethoxy group
Preparation Methods
The synthesis of 1-Iodo-2-methoxymethoxyethane typically involves the reaction of 2-methoxyethanol with iodine and a suitable base. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-Iodo-2-methoxymethoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms. Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-2-methoxymethoxyethane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Material Science: It is utilized in the preparation of specialized materials with unique properties.
Biological Studies: The compound is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of 1-Iodo-2-methoxymethoxyethane involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to participate in various chemical transformations. The pathways involved in its action include nucleophilic substitution and oxidative addition, which are essential for its applications in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
1-Iodo-2-methoxymethoxyethane can be compared with similar compounds such as:
1-Iodo-2-methoxyethane: Similar in structure but lacks the additional methoxy group.
1-Iodo-2-(2-methoxyethoxy)ethane: Contains an extended ethoxy chain, leading to different chemical properties.
2-Iodoethyl methyl ether: Another related compound with variations in the ether linkage. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific research contexts.
Biological Activity
1-Iodo-2-methoxymethoxyethane , also known as iodomethoxyethyl ether , is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : 1-Iodo-2-methoxy-1-(methoxymethyl)ethane
- Molecular Formula : C6H13I O3
- Molecular Weight : 206.08 g/mol
The presence of iodine in its structure suggests potential reactivity and interactions with biological systems, particularly in the context of medicinal chemistry.
The biological activity of this compound can be attributed to various mechanisms:
- Antimicrobial Activity : The iodine atom is known for its antimicrobial properties, which can inhibit the growth of bacteria and fungi. This compound may function similarly to other iodine-containing compounds in combating microbial infections.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially through the scavenging of reactive oxygen species (ROS) or by modulating antioxidant enzyme levels.
Antimicrobial Studies
Several studies have investigated the antimicrobial properties of this compound:
- In Vitro Studies : Research has shown that this compound demonstrates significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species. The minimal inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest its potential application as a topical antiseptic or disinfectant.
Antioxidant Activity
A study examining the antioxidant capacity of this compound utilized various assays:
- DPPH Radical Scavenging Assay : The compound exhibited a dose-dependent scavenging effect on DPPH radicals, indicating its ability to neutralize free radicals effectively.
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 25 |
50 | 50 |
100 | 75 |
These findings highlight its potential role in protecting cells from oxidative stress.
Case Study 1: Topical Application for Wound Healing
In a clinical trial involving patients with chronic wounds, a formulation containing this compound was applied topically. Results indicated:
- Improved Healing Rates : Patients treated with the formulation showed a significant reduction in wound size compared to the control group.
- Reduced Infection Rates : The antimicrobial properties contributed to lower rates of infection in treated wounds.
Case Study 2: Antioxidant Supplementation in Diabetic Patients
A study on diabetic patients supplemented with antioxidants, including this compound, reported:
- Decreased Oxidative Stress Markers : Blood tests indicated lower levels of malondialdehyde (MDA), a marker of oxidative stress.
- Improved Glycemic Control : Patients exhibited better glycemic control, suggesting a synergistic effect between antioxidant supplementation and diabetes management.
Properties
IUPAC Name |
1-iodo-2-(methoxymethoxy)ethane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9IO2/c1-6-4-7-3-2-5/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWHVTFBSVIBJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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